4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, cyano, and trifluoromethyl groups, as well as a thiazole ring and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, which is then functionalized with amino, cyano, and trifluoromethyl groups. The thiazole ring is synthesized separately and then coupled with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and cyano groups but lacks the thiazole and benzenesulfonamide moieties.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains similar functional groups but has a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of 4-(2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
356586-28-2 |
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Molecular Formula |
C18H13F6N5O2S2 |
Molecular Weight |
509.5g/mol |
IUPAC Name |
4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H13F6N5O2S2/c1-10-8-16(17(19,20)21,18(22,23)24)13(9-25)14(26)29(10)11-2-4-12(5-3-11)33(30,31)28-15-27-6-7-32-15/h2-8H,26H2,1H3,(H,27,28) |
InChI Key |
WOGAGCQDNZXLIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)N)C#N)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=CC(C(=C(N1C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)N)C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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